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molecular formula C11H16O2 B098899 p-tert-Butoxyanisole CAS No. 15360-00-6

p-tert-Butoxyanisole

Cat. No. B098899
M. Wt: 180.24 g/mol
InChI Key: SOEWHLJEXIKEPN-UHFFFAOYSA-N
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Patent
US04465871

Procedure details

To a 300 cc stainless steel stirred autoclave may be added 124 g (1.0 mol) 4-methoxyphenol and 10 g of XN-1010, a cation exchange resin bearing sulfonic acid groups supplied by Rohm and Haas Co. The system may be charged with 56 g (1.0 mol) isobutylene and the mixture stirred 5 hours at 20° C. Resin may be removed by filtration and unreacted phenol may be removed by washing the filtrate with an aqueous solution of 10% sodium hydroxide. The organic material may be washed with water to remove caustic and dried with magnesium sulfate to afford t-butyl 4-methoxyphenyl ether in a yield of about 70%.
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
124 g
Type
reactant
Reaction Step Two
[Compound]
Name
XN-1010
Quantity
10 g
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1.[CH3:10][C:11](=[CH2:13])[CH3:12]>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][C:11]([CH3:13])([CH3:12])[CH3:10])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
56 g
Type
reactant
Smiles
CC(C)=C
Step Two
Name
Quantity
124 g
Type
reactant
Smiles
COC1=CC=C(C=C1)O
Name
XN-1010
Quantity
10 g
Type
reactant
Smiles
Name
stainless steel
Quantity
300 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture stirred 5 hours at 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Resin may be removed by filtration and unreacted phenol
CUSTOM
Type
CUSTOM
Details
may be removed
WASH
Type
WASH
Details
by washing the filtrate with an aqueous solution of 10% sodium hydroxide
WASH
Type
WASH
Details
The organic material may be washed with water
CUSTOM
Type
CUSTOM
Details
to remove caustic
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)OC(C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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